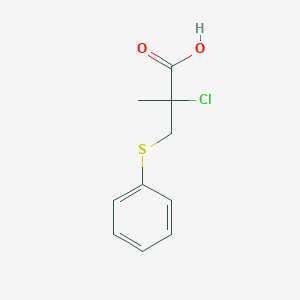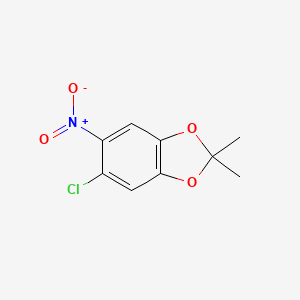![molecular formula C5H10N4O6 B14569735 [{2-[Methyl(nitro)amino]ethyl}(nitro)amino]acetic acid CAS No. 61383-47-9](/img/structure/B14569735.png)
[{2-[Methyl(nitro)amino]ethyl}(nitro)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[{2-[Methyl(nitro)amino]ethyl}(nitro)amino]acetic acid is a complex organic compound characterized by the presence of nitro and amino groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both nitro and amino groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[Methyl(nitro)amino]ethyl}(nitro)amino]acetic acid can be achieved through several methods. One common approach involves the reaction of methylamine with nitroethane to form the intermediate compound, which is then reacted with chloroacetic acid under controlled conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and reduces the risk of side reactions. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[{2-[Methyl(nitro)amino]ethyl}(nitro)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenated compounds like chloroform or bromoethane are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
Chemistry
In chemistry, [{2-[Methyl(nitro)amino]ethyl}(nitro)amino]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it a valuable tool for studying enzyme mechanisms and protein interactions .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of [{2-[Methyl(nitro)amino]ethyl}(nitro)amino]acetic acid involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Nitroethane: A simpler nitro compound used in organic synthesis.
Methylamine: A basic amine used in the synthesis of various organic compounds.
Chloroacetic acid: A halogenated acetic acid derivative used in chemical synthesis.
Uniqueness
[{2-[Methyl(nitro)amino]ethyl}(nitro)amino]acetic acid is unique due to the presence of both nitro and amino groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its ability to form stable intermediates and derivatives further enhances its utility in scientific research and industrial applications .
Properties
CAS No. |
61383-47-9 |
|---|---|
Molecular Formula |
C5H10N4O6 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
2-[2-[methyl(nitro)amino]ethyl-nitroamino]acetic acid |
InChI |
InChI=1S/C5H10N4O6/c1-6(8(12)13)2-3-7(9(14)15)4-5(10)11/h2-4H2,1H3,(H,10,11) |
InChI Key |
FAFKDXGVAMIUGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B14569655.png)


![2-[(Dimethylamino)methylidene]cyclododecan-1-one](/img/structure/B14569686.png)



![2-Phenyl-4-{2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]ethenyl}-2H-1,2,3-triazole](/img/structure/B14569709.png)

![6-{5-[(2-Chloroethyl)(methyl)amino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14569722.png)
![S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate](/img/structure/B14569740.png)
![1-[3-(3-Bromopropoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14569744.png)

![Ethanol, 2-[(3,3-dibutoxypropyl)methylamino]-](/img/structure/B14569751.png)
